Welcome to the BenchChem Online Store!
molecular formula C17H26O3Si B8583466 6-Triisopropylsilanyloxy-benzofuran-3-one

6-Triisopropylsilanyloxy-benzofuran-3-one

Cat. No. B8583466
M. Wt: 306.5 g/mol
InChI Key: WDIZMSMGEIYCHP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08058276B2

Procedure details

To a solution of 9.8 g (65.3 mMol) 6-hydroxy-2H-benzofuran-3-one in 80 ml DMF, 10.6 g (157 mMol) imidazole and 16.6 ml (78.3 mMol) chloro-triisopropylsilane are added dropwise. After 1 h, the mixture is poured into 300 ml EtOAc and 300 ml water, the aq. phase is separated off and extracted with 3×100 ml EtOAc. The organic layers are washed 4 times with 10% citric acid solution, brine and dried (Na2SO4). Then char coal is added. Filtration, concentration and drying (10 mbar, 65-85° C.) give the oily title compound: MS: [M+1]+=307; TLC(hexane/EtOAc 2:1): Rf=0.61.
Quantity
9.8 g
Type
reactant
Reaction Step One
Quantity
10.6 g
Type
reactant
Reaction Step One
Quantity
16.6 mL
Type
reactant
Reaction Step One
Name
Quantity
80 mL
Type
solvent
Reaction Step One
Name
Quantity
300 mL
Type
reactant
Reaction Step Two
Name
Quantity
300 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:11]=[CH:10][C:5]2[C:6](=[O:9])[CH2:7][O:8][C:4]=2[CH:3]=1.N1C=CN=C1.Cl[Si:18]([CH:25]([CH3:27])[CH3:26])([CH:22]([CH3:24])[CH3:23])[CH:19]([CH3:21])[CH3:20].CCOC(C)=O>CN(C=O)C.O>[CH:19]([Si:18]([CH:25]([CH3:27])[CH3:26])([CH:22]([CH3:24])[CH3:23])[O:1][C:2]1[CH:11]=[CH:10][C:5]2[C:6](=[O:9])[CH2:7][O:8][C:4]=2[CH:3]=1)([CH3:21])[CH3:20]

Inputs

Step One
Name
Quantity
9.8 g
Type
reactant
Smiles
OC1=CC2=C(C(CO2)=O)C=C1
Name
Quantity
10.6 g
Type
reactant
Smiles
N1C=NC=C1
Name
Quantity
16.6 mL
Type
reactant
Smiles
Cl[Si](C(C)C)(C(C)C)C(C)C
Name
Quantity
80 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
300 mL
Type
reactant
Smiles
CCOC(=O)C
Name
Quantity
300 mL
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the aq. phase is separated off
EXTRACTION
Type
EXTRACTION
Details
extracted with 3×100 ml EtOAc
WASH
Type
WASH
Details
The organic layers are washed 4 times with 10% citric acid solution, brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
ADDITION
Type
ADDITION
Details
Then char coal is added
FILTRATION
Type
FILTRATION
Details
Filtration, concentration
CUSTOM
Type
CUSTOM
Details
drying (10 mbar, 65-85° C.)

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C(C)(C)[Si](OC1=CC2=C(C(CO2)=O)C=C1)(C(C)C)C(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.